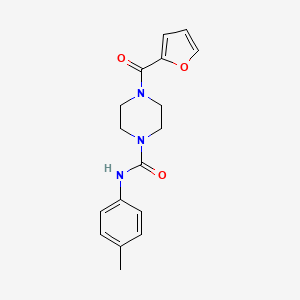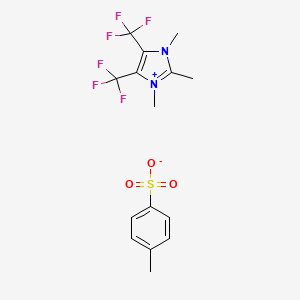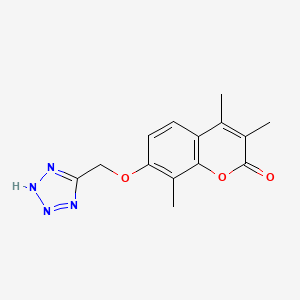![molecular formula C18H18ClIN2O2 B4708234 2-chloro-5-iodo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4708234.png)
2-chloro-5-iodo-N-[3-(pentanoylamino)phenyl]benzamide
Overview
Description
2-chloro-5-iodo-N-[3-(pentanoylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CI-PB and is synthesized using a specific method that involves the use of several reagents.
Mechanism of Action
The mechanism of action of CI-PB is not fully understood, but studies have shown that it acts on several cellular pathways. CI-PB has been shown to inhibit the activity of several kinases, including Aurora A and B, which are involved in the regulation of the cell cycle. Additionally, CI-PB has been shown to induce DNA damage, leading to the activation of the DNA damage response pathway.
Biochemical and Physiological Effects:
CI-PB has been shown to have several biochemical and physiological effects. Studies have shown that CI-PB can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, CI-PB has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect is thought to be due to the inhibition of vascular endothelial growth factor (VEGF) signaling.
Advantages and Limitations for Lab Experiments
CI-PB has several advantages for lab experiments. It is a potent anti-tumor agent that can induce apoptosis in cancer cells, making it a valuable tool for cancer research. Additionally, CI-PB has been shown to have a selective toxicity towards cancer cells, minimizing the potential for off-target effects. However, there are also limitations to the use of CI-PB in lab experiments. The synthesis of this compound is complex and requires several reagents, making it difficult to produce in large quantities. Additionally, the mechanism of action of CI-PB is not fully understood, which limits its potential applications.
Future Directions
For research on CI-PB include further elucidation of its mechanism of action and the development of more efficient synthesis methods.
Scientific Research Applications
CI-PB has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in cancer research. Studies have shown that CI-PB has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, CI-PB has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
properties
IUPAC Name |
2-chloro-5-iodo-N-[3-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O2/c1-2-3-7-17(23)21-13-5-4-6-14(11-13)22-18(24)15-10-12(20)8-9-16(15)19/h4-6,8-11H,2-3,7H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGVCNWRALCXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2,7-bis(4-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4708152.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4708161.png)
![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4708168.png)

![methyl 2-{5-[(2-bromophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4708191.png)
![N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4708205.png)
![methyl 2-[({[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4708206.png)


![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4708218.png)
![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4708224.png)
![methyl 3-[(4-fluorobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4708226.png)
![3-(2-methoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4708237.png)
![ethyl 6-tert-butyl-2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4708238.png)